molecular formula C14H13ClF3NO2 B2436305 3-Phenoxy-5-(2,2,2-trifluoroethoxy)aniline hydrochloride CAS No. 1458615-96-7

3-Phenoxy-5-(2,2,2-trifluoroethoxy)aniline hydrochloride

Cat. No.: B2436305
CAS No.: 1458615-96-7
M. Wt: 319.71
InChI Key: ZSCIOQVOQMSJCY-UHFFFAOYSA-N
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Description

3-Phenoxy-5-(2,2,2-trifluoroethoxy)aniline hydrochloride is a fluorinated organic compound with the molecular formula C14H13ClF3NO2. It is characterized by the presence of a phenoxy group, a trifluoroethoxy group, and an aniline moiety, making it a versatile intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-phenoxyaniline and 2,2,2-trifluoroethanol as the primary starting materials.

  • Reaction Conditions: The reaction involves the nucleophilic substitution of the hydroxyl group in 2,2,2-trifluoroethanol with the aniline nitrogen atom. This reaction is usually carried out in the presence of a strong base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF).

  • Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. The reaction conditions are optimized to ensure high yield and purity, with rigorous quality control measures in place to monitor the production process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the nitro group to an amine group.

  • Substitution: Substitution reactions involving the trifluoroethoxy group can lead to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: Nucleophiles such as alkyl halides and bases like sodium hydride (NaH) are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various hydroxylated and carboxylated derivatives.

  • Reduction Products: Amines and amides.

  • Substitution Products: Alkylated and acylated derivatives.

Scientific Research Applications

3-Phenoxy-5-(2,2,2-trifluoroethoxy)aniline hydrochloride is widely used in scientific research due to its unique chemical properties. It finds applications in:

  • Chemistry: As an intermediate in the synthesis of more complex organic molecules.

  • Biology: In the study of enzyme inhibition and receptor binding assays.

  • Medicine: As a precursor for the development of pharmaceuticals, particularly in the design of new drugs targeting various diseases.

  • Industry: In the production of agrochemicals and materials with specific fluorinated properties.

Mechanism of Action

The mechanism by which 3-phenoxy-5-(2,2,2-trifluoroethoxy)aniline hydrochloride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved are determined by the biological context in which the compound is used.

Comparison with Similar Compounds

3-Phenoxy-5-(2,2,2-trifluoroethoxy)aniline hydrochloride is unique due to its trifluoroethoxy group, which imparts distinct chemical and physical properties compared to similar compounds. Some similar compounds include:

  • 3-Phenoxyaniline: Lacks the trifluoroethoxy group.

  • 2,2,2-Trifluoroethanol: A simpler fluorinated alcohol without the aniline moiety.

  • 3-(Trifluoromethoxy)aniline: Contains a trifluoromethoxy group instead of a trifluoroethoxy group.

These compounds differ in their reactivity, solubility, and biological activity, highlighting the uniqueness of this compound.

Properties

IUPAC Name

3-phenoxy-5-(2,2,2-trifluoroethoxy)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO2.ClH/c15-14(16,17)9-19-12-6-10(18)7-13(8-12)20-11-4-2-1-3-5-11;/h1-8H,9,18H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSCIOQVOQMSJCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=CC(=C2)OCC(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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